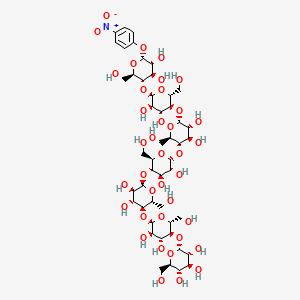
4-Chloro-2-(4-methoxyphenyl)quinazoline
Descripción general
Aplicaciones Científicas De Investigación
Biological Activities
4-Chloro-2-(4-methoxyphenyl)quinazoline and its derivatives have been reported to possess a range of biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties (Osarumwense Peter Osarodion, 2023).
Pharmacological Screening
Some novel quinazoline derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. These compounds show potential as sources for the development of drugs with fewer side effects (B. Dash, S. Dash., D. Laloo, C. Medhi, 2017).
Antitumor Activity
Specific derivatives of quinazoline have been investigated for their antitumor properties. Compounds like 2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one have shown effectiveness against various cell lines, indicating their potential as templates for future antitumor agents (Nagwa M. Abdel Gawad, Hanan H. Georgey, Riham M. Youssef, Nehad A. El-Sayed, 2010).
Synthesis Methods
Research has been conducted on the synthesis of specific quinazoline derivatives, such as 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839), which is achieved through a multi-step process starting from simpler compounds. This synthesis approach offers advantages like mild reaction conditions and convenient operation (Gong Ping, 2005).
Antihypertensive Screening
Quinazoline derivatives have been synthesized and tested for their antihypertensive activity. Certain compounds showed good to moderate activity in this domain, suggesting their potential use as antihypertensive agents (M. Rahman, Ankita Rathore, A. Siddiqui, G. Parveen, M. Shahar Yar, 2014).
Cytotoxicity Studies
Studies on the cytotoxic effects of quinazoline derivatives against tumor cells have shown promising results. Compounds like 2-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-iminium chloride demonstrated significant antiproliferative properties, indicating their potential as antitumor drugs (J. Perchellet, Andrew M. Waters, E. Perchellet, V. K. Naganaboina, K. Chandra, J. Desper, S. Rayat, 2011).
Safety And Hazards
- Safety Data Sheet (SDS) : Refer to the SDS for safety information.
Propiedades
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHKQTMYCDKELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352708 | |
| Record name | 4-chloro-2-(4-methoxyphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methoxyphenyl)quinazoline | |
CAS RN |
55391-00-9 | |
| Record name | 4-chloro-2-(4-methoxyphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B1593482.png)







